3-Azabicyclo[3.1.0]hexane μ-Opioid Receptor Antagonists: 35-Fold Binding Improvement via 'Magic Methyl'
In a series of 3-azabicyclo[3.1.0]hexane-derived μ-opioid receptor antagonists, the addition of a single methyl group to the core scaffold resulted in a 35-fold improvement in binding affinity .
| Evidence Dimension | Binding Affinity Improvement (fold change) |
|---|---|
| Target Compound Data | 35-fold |
| Comparator Or Baseline | Des-methyl analog |
| Quantified Difference | +35-fold |
| Conditions | In vitro μ-opioid receptor binding assay |
Why This Matters
Demonstrates the extreme sensitivity of this scaffold to minor modifications, emphasizing the need for precise structural control in drug design.
- [1] Sabnis, Y. A., Feeder, N., Crook, R., Pettman, A. J., Lunn, G., & Banks, B. J. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core: an example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(21), 6475-6480. View Source
